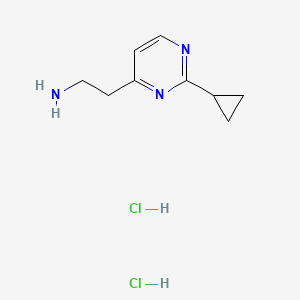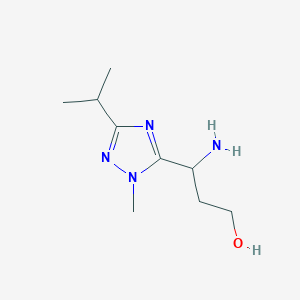
2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H13N3 It is a derivative of pyrimidine, featuring a cyclopropyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of cyclopropylamine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyclopropylpyrimidin-2-yl)ethan-1-amine: This compound has a similar structure but differs in the position of the cyclopropyl group on the pyrimidine ring.
2-Cyclopropyl-1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride: Another closely related compound with slight variations in the chemical structure.
Uniqueness
2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15Cl2N3 |
|---|---|
Molecular Weight |
236.14 g/mol |
IUPAC Name |
2-(2-cyclopropylpyrimidin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c10-5-3-8-4-6-11-9(12-8)7-1-2-7;;/h4,6-7H,1-3,5,10H2;2*1H |
InChI Key |
HIDSARQZABGMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)

![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)








![4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
